1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid 1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20389101
InChI: InChI=1S/C13H16ClNO2/c14-10-4-2-9(3-5-10)11(8-15)13(12(16)17)6-1-7-13/h2-5,11H,1,6-8,15H2,(H,16,17)
SMILES:
Molecular Formula: C13H16ClNO2
Molecular Weight: 253.72 g/mol

1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid

CAS No.:

Cat. No.: VC20389101

Molecular Formula: C13H16ClNO2

Molecular Weight: 253.72 g/mol

* For research use only. Not for human or veterinary use.

1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid -

Specification

Molecular Formula C13H16ClNO2
Molecular Weight 253.72 g/mol
IUPAC Name 1-[2-amino-1-(4-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid
Standard InChI InChI=1S/C13H16ClNO2/c14-10-4-2-9(3-5-10)11(8-15)13(12(16)17)6-1-7-13/h2-5,11H,1,6-8,15H2,(H,16,17)
Standard InChI Key XEWMSVDUPSMKRC-UHFFFAOYSA-N
Canonical SMILES C1CC(C1)(C(CN)C2=CC=C(C=C2)Cl)C(=O)O

Introduction

1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid is a complex organic compound characterized by its unique cyclobutane structure, an amino group, and a chlorophenyl moiety. Its molecular formula is C13H16ClNO2, with a molecular weight of approximately 253.72 g/mol . This compound is part of a class of compounds that often exhibit interesting biological activities due to the presence of a carboxylic acid group and an amino group, which can participate in various chemical reactions.

Synthesis and Chemical Reactivity

The synthesis of 1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid typically involves multi-step organic synthesis techniques. These methods require careful control of reaction conditions to achieve high yields and purity. The compound's reactivity is attributed to its functional groups:

  • Carboxylic Acid Group: Participates in reactions such as esterification and amidation.

  • Amino Group: Acts as a nucleophile in substitution reactions, allowing for further derivatization.

Applications and Biological Activities

1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid has potential applications in various fields, including medicinal chemistry. Interaction studies involving this compound are crucial for understanding its pharmacodynamics and potential therapeutic uses. These studies typically focus on its binding affinity to various receptors or enzymes relevant to its proposed biological activities.

Application AreaPotential Use
Medicinal ChemistryDrug design and development
Biological StudiesInteraction studies with receptors/enzymes

Comparison with Similar Compounds

Several compounds share structural similarities with 1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid. Notable examples include:

Compound NameMolecular FormulaUnique Features
1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclobutane-1-carboxylic acidC13H16ClNO2Different chlorophenyl substitution
1-[2-Amino-1-(4-nitrophenyl)ethyl]cyclobutane-1-carboxylic acidC13H15N2O4Nitro group instead of chloro group
1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclobutane-1-carboxylic acidC14H18NO3Methoxy substituent

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